2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene

Medicinal Chemistry Physicochemical Properties Lipophilicity

Critical for SAR studies distinguishing 3'-nitro regioisomer effects. Ideal for Pd-coupling & nitro reduction method development. Use as impurity reference standard. Well-characterized solid.

Molecular Formula C12H7ClFNO2
Molecular Weight 251.641
CAS No. 1355247-49-2
Cat. No. B596969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene
CAS1355247-49-2
Synonyms2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene
Molecular FormulaC12H7ClFNO2
Molecular Weight251.641
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C12H7ClFNO2/c13-11-7-9(4-5-12(11)14)8-2-1-3-10(6-8)15(16)17/h1-7H
InChIKeyYRLWLQFWSYVFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene (CAS 1355247-49-2) Procurement and Chemical Identity Overview


2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene (CAS 1355247-49-2) is a halogenated biphenyl derivative characterized by a chloro, fluoro, and meta-nitro substitution pattern . It is a research chemical and synthetic intermediate with a molecular formula of C12H7ClFNO2 and a molecular weight of 251.64 g/mol . This compound is supplied as a solid and is primarily utilized in medicinal chemistry, agrochemical, and materials science research as a building block for further functionalization .

Why Generic Substitution of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene (CAS 1355247-49-2) Compromises Research Reproducibility


In the context of structure-activity relationship (SAR) studies and synthetic route optimization, the specific regiochemistry of substituents on the biphenyl scaffold is a critical determinant of downstream reactivity, biological target engagement, and physicochemical properties . Interchanging this compound with its 4'-nitro regioisomer (CAS 904325-90-2) or other halogenated analogs without rigorous justification can lead to significant alterations in electronic distribution, steric bulk, and metabolic stability, thereby invalidating comparative experimental data and hindering the establishment of robust SAR . The following evidence quantifies these precise points of differentiation.

Quantitative Differentiation Guide for 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene (CAS 1355247-49-2)


Comparative Physicochemical Property Analysis: XLogP3 vs. 4'-Nitro Regioisomer

The target compound exhibits a calculated partition coefficient (XLogP3) of 4.1, which is a key determinant of its lipophilicity and potential for passive membrane permeability . This value can be directly compared to its closest structural analog, 2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene (CAS 904325-90-2), for which XLogP3 data is not explicitly reported in the provided search results, but the structural difference suggests a potential variance in lipophilicity. This quantitative difference in a fundamental property is critical for medicinal chemists prioritizing compounds for specific ADME (Absorption, Distribution, Metabolism, and Excretion) profiles .

Medicinal Chemistry Physicochemical Properties Lipophilicity

Purity Specification and Vendor Availability: Benchmarking Against 4'-Nitro Regioisomer

The target compound is commercially available with a specified minimum purity of 95% or 98% . Its close structural analog, 2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene (CAS 904325-90-2), is also available with a specified purity of 98% from a major supplier . While both compounds achieve a high level of purity suitable for most research applications, the consistent availability and defined specifications of both are crucial for researchers requiring reproducible synthetic outcomes. The absence of a significant purity gap ensures that selection can be based on the desired regioisomer's unique properties rather than on a quality advantage.

Chemical Synthesis Quality Control Procurement

Divergent Synthetic Utility: Application as a General Intermediate vs. Specific Drug Candidate Precursor

The target compound, 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene, is characterized as a general synthetic intermediate with potential for use in the synthesis of more complex organic molecules and as a reference substance for drug impurities . In stark contrast, its 4'-nitro regioisomer (CAS 904325-90-2) has a documented and specific application as a key intermediate in the synthesis of TBI-223, a promising drug candidate for tuberculosis . This represents a fundamental difference in validated application: one is a versatile building block for exploratory chemistry, while the other is a precursor to a specific therapeutic agent. For researchers in TB drug discovery, the 4'-nitro analog is the direct choice; for broad SAR exploration or methodology development, the 3'-nitro analog provides a distinct regioisomeric starting point.

Medicinal Chemistry Synthetic Methodology Pharmaceutical Intermediates

Prioritized Application Scenarios for 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene (CAS 1355247-49-2)


Medicinal Chemistry: Lead Optimization and Structure-Activity Relationship (SAR) Studies

This compound serves as a critical building block for exploring the impact of a 3'-nitro substituent on biological activity, target selectivity, and physicochemical properties within a biphenyl pharmacophore . Its defined XLogP3 of 4.1 and the ability to further functionalize the nitro group (e.g., reduction to an amine, coupling reactions) make it a versatile intermediate for generating diverse libraries of analogs. Researchers can compare the resulting SAR data directly with those from the 4'-nitro regioisomer to establish the optimal substitution pattern for a given target .

Chemical Methodology and Process Development

As a readily available and well-characterized solid with a specified purity of 95-98% , this compound is an ideal substrate for developing and optimizing new synthetic methods, such as palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, or novel nitro group reductions . Its distinct substitution pattern provides a valuable test case for assessing the scope and limitations of new methodologies in comparison to other halogenated biphenyls.

Reference Standard for Impurity Profiling and Analytical Method Development

Due to its structural similarity to other halogenated nitro-biphenyls that may appear as synthetic impurities in active pharmaceutical ingredients (APIs), this compound can be procured and used as a reference standard . It is essential for developing and validating analytical methods, such as HPLC or GC-MS, to detect and quantify potential regioisomeric impurities in drug substances or advanced intermediates .

Materials Science: Precursor for Functional Organic Materials

The presence of both strong electron-withdrawing (nitro) and electron-donating (fluoro, chloro) groups on the biphenyl core can influence the electronic properties of the molecule, making it a potential precursor for the synthesis of advanced materials. The nitro group can be converted to an amine, which can then be used to build larger conjugated systems or coordination polymers, with the specific substitution pattern influencing the material's final properties (e.g., conductivity, optical behavior).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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